molecular formula C6H9IN2 B2750755 5-iodo-2-isopropyl-1H-imidazole CAS No. 761426-55-5

5-iodo-2-isopropyl-1H-imidazole

Cat. No. B2750755
CAS RN: 761426-55-5
M. Wt: 236.056
InChI Key: BECHBBMVXWYRDE-UHFFFAOYSA-N
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Description

5-iodo-2-isopropyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The molecular formula of this compound is C7H11IN2 .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of this compound is 250.08 .

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles, including 4-Iodo-2-isopropyl-1h-imidazole, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole .

Therapeutic Potential

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .

Antibacterial Activity

The derivatives of 1, 3-diazole show different biological activities such as antibacterial . For example, 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline has been synthesized and evaluated for antimicrobial activity against Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Antitumor Activity

Imidazole derivatives also exhibit antitumor activity . This makes them valuable in the field of oncology for the development of new therapeutic agents.

Antidiabetic Activity

Imidazole derivatives have been reported to show antidiabetic activity . This suggests potential applications in the treatment and management of diabetes.

Antihelmintic Activity

Imidazole derivatives like thiabendazole are used for their antihelmintic (anti-parasitic) properties .

Solar Cell Efficiency Improvement

4-Iodo-1H-imidazole has been used to improve the open-circuit voltages of solar cells . It can reduce pin-holes in perovskite films by participating in the growth of perovskite crystals, and also suppress the generation of defects, resulting in decreased nonradiative recombination .

Safety and Hazards

The safety information for 5-iodo-2-isopropyl-1H-imidazole includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H360 (May damage fertility or the unborn child), and H361 (Suspected of damaging fertility or the unborn child) .

Future Directions

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name

5-iodo-2-propan-2-yl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECHBBMVXWYRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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